Dihydrojasmone lactone
CAS No.: 7011-83-8
Cat. No.: VC0526117
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7011-83-8 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 5-hexyl-5-methyloxolan-2-one |
| Standard InChI | InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3 |
| Standard InChI Key | ALWUKGXLBSQSMA-UHFFFAOYSA-N |
| SMILES | CCCCCCC1(CCC(=O)O1)C |
| Canonical SMILES | CCCCCCC1(CCC(=O)O1)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
Dihydrojasmone lactone, systematically named 5-hexyldihydro-5-methyl-2(3H)-furanone, belongs to the class of γ-lactones. Its bicyclic structure features a fused oxolane and cyclohexane ring, contributing to its stability and reactivity . The compound’s IUPAC name, 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one, reflects its epoxy-substituted lactone configuration, which enhances its solubility in organic solvents like ethanol .
Key Physical Properties
These properties underscore its volatility and hydrophobicity, making it suitable for applications requiring controlled release, such as perfumery .
Synthesis and Production Methods
Chemical Synthesis Pathways
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Cyclization of 4-Methyl-4-Hydroxydecanoic Acid
The most direct route involves acid-catalyzed intramolecular esterification of 4-methyl-4-hydroxydecanoic acid, yielding dihydrojasmone lactone with >95% purity . This method is favored industrially due to its scalability and minimal byproduct formation. -
Baeyer-Villiger Oxidation of Dihydrojasmone
Treatment of dihydrojasmone with meta-chloroperbenzoic acid (m-CPBA) introduces an oxygen atom, forming δ-lactones. This reaction produces two isomers:-
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one (23% yield)
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5-Methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one (5% yield) .
The low yields are attributed to competing epoxidation and over-oxidation side reactions, necessitating precise stoichiometric control .
-
Biocatalytic Enantioselective Synthesis
Fungal strains such as Fusarium culmorum AM10 and Didymosphaeria igniaria KCh6670 enable stereoselective modifications:
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Hydration of Double Bonds: F. culmorum converts δ-lactones to hydroxylactones with 20–99% enantiomeric excess (ee) .
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Carbonyl Reduction: D. igniaria reduces epoxy-lactones to chiral alcohols (99% ee), enhancing their biological specificity .
These methods align with green chemistry principles, reducing reliance on harsh reagents and improving optical purity for pharmaceutical applications .
Physicochemical and Organoleptic Properties
Sensory Characteristics
Dihydrojasmone lactone exhibits a dual olfactory profile:
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Primary Notes: Fresh, waxy, coconut-like, and jasmine floral tones at 100% concentration .
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Secondary Nuances: Creamy, spicy, and fermented dairy undertones at 10 ppm .
Its taste threshold of 10 ppm in aqueous solutions makes it a potent flavor enhancer in dairy and confectionery products .
Stability and Reactivity
The compound’s epoxy moiety confers moderate stability, with decomposition observed above 200°C, releasing acrid smoke and irritants . Its insolubility in water (419 mg/L) and solubility in ethanol (>1,000 mg/L) facilitate formulation in hydrophobic matrices .
Biological Activity and Applications
Antifeedant and Plant Signaling Roles
In agricultural settings, dihydrojasmone lactone derivatives act as antifeedants against herbivores:
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Larval Deterrence: Reduces feeding by Spodoptera exigua larvae by 40–60% in choice tests .
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Jasmonate Signaling: Mimics plant stress hormones, triggering defense gene expression against pathogens .
Industrial Applications
| Sector | Use Case | Mechanism |
|---|---|---|
| Fragrance | Perfumes, detergents, cosmetics | Odor substantivity (192 hours) |
| Food Additives | Flavor enhancer (FEMA 3786) | Lactonic sweetness modulation |
| Agrochemicals | Crop protection formulations | Antifeedant activity |
The U.S. FDA classifies it under "Substances Added to Food" (EAFUS), permitting its use at concentrations ≤50 ppm .
| Manufacturer | Purity | Price (USD) | Supply Capacity |
|---|---|---|---|
| Hebei Yanxi Chemical | 99% | $1.00/kg | 20 tons/year |
| Hebei Chuanghai Biotech | 99% | $0.00/kg* | 500,000 kg/year |
| Baoji Guokang Healthchem | 99% | $135.00/g | 100 kg/year |
*Price indicative of bulk procurement agreements .
Regulatory filings in the EU (REACH) and U.S. (EPA) mandate stringent handling protocols due to its skin irritation potential .
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